1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is likely a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Characterization
- Triazole derivatives, including structures similar to 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and characterized for their antimicrobial properties. This includes the study of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectral data (Holla et al., 2005).
Applications in Medicinal Chemistry
- Triazole-4-carboxylic acids are used as scaffolds in the design of peptidomimetics or biologically active compounds. They are particularly relevant in the context of synthesizing inhibitors and modulators for various biological targets (Ferrini et al., 2015).
Use in Drug Discovery and Development
- Triazole derivatives are promising building blocks in drug discovery, providing a variety of functional groups for synthesizing potential drug candidates. Their synthetic routes, including those for triazol-4-yl)acetic acids, have been explored for their utility in medicinal chemistry (Pokhodylo et al., 2021).
Antibacterial and Antimicrobial Properties
- Research has shown that certain triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Vibrio cholerae. This highlights their potential as antimicrobial agents (Maji & Haldar, 2017).
Synthesis of Novel Compounds
- Novel triazole derivatives have been synthesized for various applications, including as inhibitors of acetylcholinesterase, highlighting their potential in neurodegenerative disease research (Mohammadi‐Khanaposhtani et al., 2015).
Development of Bioisosteres
- The hydroxy-1,2,3-triazole moiety, which is structurally related to triazole-4-carboxylic acids, has been studied as a bioisostere for the carboxylic acid function. This research is crucial in the development of optimized compounds for specific targets (Giraudo et al., 2018).
Future Directions
properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPRFIQBRHQDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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